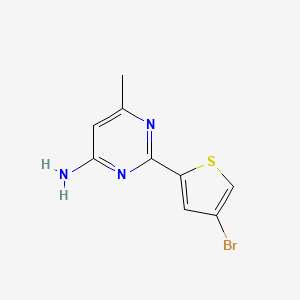

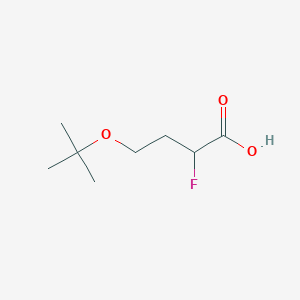

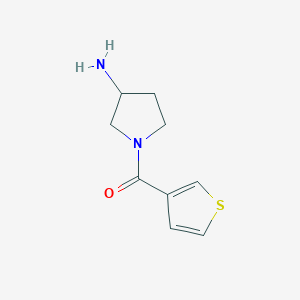

![molecular formula C13H19N3O B1491644 2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol CAS No. 2098010-57-0](/img/structure/B1491644.png)

2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol

Übersicht

Beschreibung

The compound “2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

The synthesis of imidazole derivatives involves a variety of methods. One such method involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis

The molecular formula of “2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol” is C13H19N3O. The molecular weight is 233.31 g/mol.Chemical Reactions Analysis

The chemical reactions involving imidazole derivatives are diverse. For instance, the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold involves a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .Wissenschaftliche Forschungsanwendungen

Improved Solubility in Aqueous Media

This compound has been used as an isostere for the indolyl drug pruvanserin, resulting in significantly improved solubility in aqueous media, which is a desirable property for pharmaceutical applications .

Anti-tubercular Potential

Derivatives of this compound have shown potent anti-tubercular activity against Mycobacterium tuberculosis, which is crucial for developing new treatments for tuberculosis .

Pharmaceutical Testing

The compound is available for purchase as a high-quality reference standard, indicating its use in pharmaceutical testing to ensure accurate results .

Anti-inflammatory and Antioxidant Agents

Related compounds have been synthesized and evaluated for their potential as anti-inflammatory and antioxidant agents, suggesting similar applications for this compound .

Optoelectronic Devices and Sensors

Imidazo[1,2-b]pyrazole derivatives have shown great potential in materials science, particularly in the development of optoelectronic devices and sensors .

Anti-cancer Drugs

These derivatives have been used in the synthesis of anti-cancer drugs, demonstrating their importance in medicinal therapy .

Emitters for Confocal Microscopy and Imaging

Due to their luminescent properties, these compounds are also used as emitters for confocal microscopy and imaging, aiding in scientific research and diagnostics .

Antiviral Activity

Imidazopyrazole derivatives have exhibited antiviral activity against herpes simplex virus type 1-infected mammalian cells, highlighting their potential use in antiviral therapies .

Zukünftige Richtungen

The future directions for imidazole derivatives are promising due to their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . The study of less common heterocyclic ring systems is of special interest, since new physicochemical and medicinal properties may be expected from such classes of molecules .

Wirkmechanismus

The mode of action of imidazole derivatives can vary greatly depending on their specific structure and the functional groups they contain. Some imidazole derivatives interact with specific enzymes or receptors in the body, leading to changes in cellular function . The biochemical pathways affected by these compounds can also vary widely, and can include pathways involved in inflammation, cell growth and division, and various metabolic processes .

The pharmacokinetics of imidazole derivatives, including their absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the compound’s chemical structure, the route of administration, and the patient’s physiological characteristics .

The action of imidazole derivatives can be influenced by various environmental factors. For example, the presence of other drugs or substances in the body can affect the compound’s absorption, distribution, metabolism, and excretion. Additionally, factors such as temperature, pH, and the presence of certain ions can affect the stability and efficacy of these compounds .

Eigenschaften

IUPAC Name |

2-(6-cyclohexylimidazo[1,2-b]pyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c17-9-8-15-6-7-16-13(15)10-12(14-16)11-4-2-1-3-5-11/h6-7,10-11,17H,1-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOIODGZLGBUSPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=NN3C=CN(C3=C2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-cyclohexyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

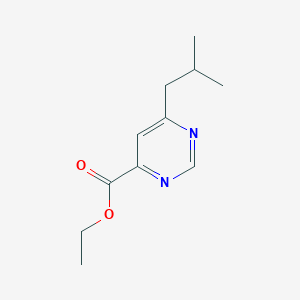

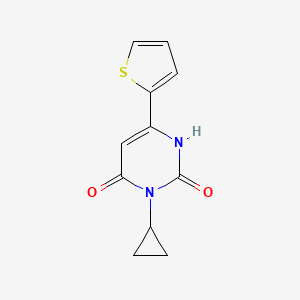

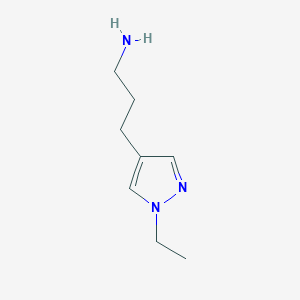

![N-[(3,4-dimethoxyphenyl)methyl]cyclobutanamine](/img/structure/B1491573.png)

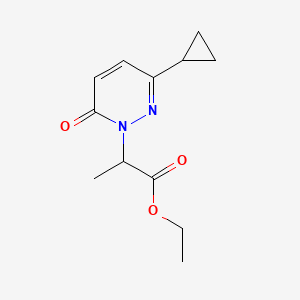

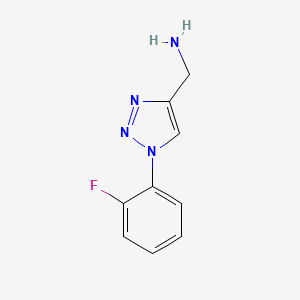

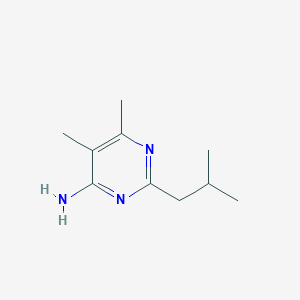

![{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491581.png)

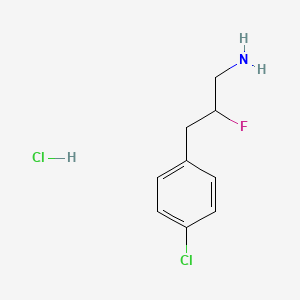

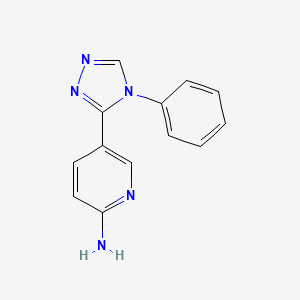

![1-{[(2-Aminoethyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1491582.png)